Timiperone

Description

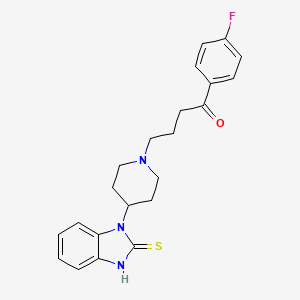

structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLQKLWVKKFPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023673 | |

| Record name | Timiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57648-21-2 | |

| Record name | Timiperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57648-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timiperone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Timiperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626DQ7N19L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Timiperone's Antagonistic Mechanism at the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timiperone is a typical antipsychotic agent belonging to the butyrophenone class, primarily utilized in the treatment of schizophrenia and other psychotic disorders.[1][2] Its principal mechanism of action involves the potent antagonism of the dopamine D2 receptor (D2R), a key therapeutic target in managing psychosis.[1][2] This technical guide provides an in-depth exploration of this compound's interaction with the D2 receptor, detailing the associated signaling pathways, quantitative pharmacological data for related compounds, and comprehensive experimental protocols for the characterization of D2R antagonists.

Introduction to this compound and the Dopamine D2 Receptor

This compound, chemically classified as a butyrophenone, exerts its antipsychotic effects by modulating dopaminergic neurotransmission in the brain.[1] The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of the disorder, such as hallucinations and delusions. By blocking D2 receptors in this pathway, this compound reduces the effects of excess dopamine, thereby alleviating these symptoms. In addition to its high affinity for the D2 receptor, this compound also exhibits antagonistic activity at serotonin 5-HT2A receptors, which may contribute to its overall therapeutic profile and potentially mitigate some side effects associated with D2 receptor blockade alone.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Agonist binding to the D2 receptor initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound binds to the D2 receptor but does not elicit a functional response, instead blocking the binding of the endogenous agonist, dopamine.

Quantitative Pharmacology

Table 1: D2 Receptor Binding Affinities (Ki) of Butyrophenone Antipsychotics

| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |

| Haloperidol | [3H]-Spiperone | Human D2L receptor-expressing CHO cell membranes | 1.45 | |

| Spiperone | [3H]-Spiperone | Human D2 receptor | ~1 |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (IC50) of D2 Receptor Antagonists in cAMP Assays

| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| Haloperidol | cAMP Inhibition | CHO cells expressing D2L receptors | Quinpirole | 0.33 | |

| Lurasidone | cAMP Inhibition | CHO cells expressing D2L receptors | Quinpirole | 32 |

Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

D2 Receptor Signaling Pathway and Mechanism of this compound Action

The canonical signaling pathway of the D2 receptor involves its coupling to Gi/o proteins. Upon activation by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and downstream signaling events. This compound, as a D2 receptor antagonist, binds to the receptor and prevents this dopamine-induced signaling cascade.

Caption: D2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The characterization of a D2 receptor antagonist like this compound involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess antagonist activity.

D2 Receptor Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor. A common radioligand for the D2 receptor is [3H]-spiperone.

Methodology:

-

Membrane Preparation:

-

Culture a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of the D2 receptor-containing membranes.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound).

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a high concentration of a known D2 antagonist (e.g., unlabeled spiperone or haloperidol).

-

-

Initiate the binding reaction by adding a fixed concentration of the radioligand (e.g., [3H]-spiperone).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a D2 receptor competition binding assay.

Functional cAMP Assay for D2 Receptor Antagonism

This assay measures the ability of a test compound to block the dopamine-induced inhibition of cAMP production.

Methodology:

-

Cell Culture:

-

Culture a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells) in multi-well plates.

-

-

Antagonist Assay:

-

Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound).

-

Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole, typically at its EC80 concentration) in the presence of forskolin. Forskolin is used to activate adenylyl cyclase and induce a measurable level of cAMP.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.

-

An antagonist will cause a dose-dependent reversal of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

-

Determine the IC50 value for the antagonist from this curve.

-

Caption: Workflow for a functional cAMP assay to determine D2 receptor antagonism.

Conclusion

This compound's primary mechanism of action as a D2 receptor antagonist is central to its therapeutic efficacy in treating psychotic disorders. By competitively blocking the binding of dopamine to D2 receptors, this compound attenuates the downstream signaling cascade that involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other D2 receptor antagonists, enabling the determination of their binding affinity and functional potency. A thorough understanding of these pharmacological principles is essential for the continued development and optimization of antipsychotic therapies.

References

Pharmacological profile of Timiperone as a butyrophenone antipsychotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic agent belonging to the butyrophenone class of drugs, a group known for its significant efficacy in the management of psychotic disorders.[1][2] Developed by Sumitomo Dainippon Pharma, this compound is primarily utilized in the treatment of schizophrenia and is marketed in Japan under the trade name Tolopelon.[1][3] Its pharmacological activity is primarily characterized by the antagonism of central dopamine D2 and serotonin 5-HT2A receptors, a hallmark of many second-generation (atypical) antipsychotics, despite its classification as a first-generation (typical) agent.[1] This dual action is believed to contribute to its efficacy in managing the positive symptoms of schizophrenia, such as hallucinations and delusions, while potentially mitigating some of the extrapyramidal side effects associated with potent D2 receptor blockade alone.

This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its receptor binding characteristics, in vivo effects, and the underlying cellular mechanisms of action. It is intended to serve as a comprehensive resource for professionals engaged in neuropsychiatric drug discovery and development.

Mechanism of Action

The therapeutic effects of this compound are primarily attributed to its antagonist activity at two key G protein-coupled receptors (GPCRs) in the central nervous system:

-

Dopamine D2 Receptor (D2R) Antagonism : this compound exhibits a strong affinity for the dopamine D2 receptor. Overactivity in the mesolimbic dopamine pathway is a central hypothesis for the positive symptoms of schizophrenia. By blocking postsynaptic D2 receptors in this pathway, this compound reduces excessive dopaminergic neurotransmission, thereby alleviating symptoms like hallucinations and delusions.

-

Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism : this compound also acts as an antagonist at serotonin 5-HT2A receptors. This action is a key feature of atypical antipsychotics and is thought to contribute to a broader spectrum of efficacy, including potential benefits for negative symptoms and a lower propensity to induce extrapyramidal symptoms (EPS). The blockade of 5-HT2A receptors in the nigrostriatal pathway can indirectly increase dopamine release, counteracting the motor side effects caused by D2 blockade.

Receptor Binding Profile

Table 1: Qualitative Receptor Binding Profile of this compound

| Receptor Target | Affinity/Activity | Associated Therapeutic Effect / Side Effect |

| Dopamine D2 | High Affinity, Antagonist | Antipsychotic efficacy (positive symptoms) |

| Serotonin 5-HT2A | High Affinity, Antagonist | Mitigation of EPS, potential negative symptom efficacy |

In Vivo Pharmacology

Preclinical in vivo studies, primarily comparing this compound to haloperidol, have elucidated its general pharmacological effects. These studies highlight its profile as a typical neuroleptic with potent central nervous system activity.

Table 2: Summary of In Vivo Pharmacological Effects of this compound

| Test / Model | Species | Dose / Route | Observed Effect | Reference |

| Behavioral Observation | Mice | ≥ 0.1 mg/kg, p.o. | Typical neuroleptic profile | |

| Ether Anesthesia Potentiation | Mice | ED50: 0.34 mg/kg, p.o. | Potentiation of anesthesia | |

| Alcohol Anesthesia Potentiation | Mice | ED50: 0.22 mg/kg, p.o. | Potentiation of anesthesia | |

| Hypothermia | Rabbits | 10 mg/kg, p.o. | Moderate hypothermia | |

| Pain Threshold | Mice, Rats | 3 mg/kg, p.o. | Mild increase in pain threshold | |

| Cortical EEG | Cats | 1 mg/kg, i.v. | Slowing of cortical EEG | |

| Cardiovascular Effects | Dogs | ≥ 0.03 mg/kg, i.v. | Transient fall in blood pressure, increased respiratory rate |

Signaling Pathways

This compound's antagonism at D2 and 5-HT2A receptors interrupts their respective intracellular signaling cascades.

Dopamine D2 Receptor Antagonism Signaling Pathway

Dopamine D2 receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine from binding and inhibiting the receptor. This blockade disinhibits adenylyl cyclase, leading to a normalization or increase in cAMP production and subsequent downstream signaling through Protein Kinase A (PKA).

Serotonin 5-HT2A Receptor Antagonism Signaling Pathway

Serotonin 5-HT2A receptors are coupled to Gq/11 G-proteins. When activated by serotonin, they stimulate the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). By blocking the 5-HT2A receptor, this compound prevents this cascade, leading to a reduction in intracellular calcium signaling and PKC activation.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the types of experiments used to characterize the pharmacological profile of butyrophenone antipsychotics like this compound.

In Vitro: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective : To quantify the binding affinity of this compound for Dopamine D2 and Serotonin 5-HT2A receptors.

-

Materials :

-

Receptor Source : Cell membranes prepared from CHO or HEK293 cells stably expressing human recombinant D2 or 5-HT2A receptors, or homogenized rat striatal (for D2) or cortical (for 5-HT2A) tissue.

-

Radioligand : e.g., [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).

-

Test Compound : this compound, dissolved in DMSO and serially diluted.

-

Assay Buffer : e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂; pH 7.4.

-

Non-specific Agent : A high concentration of a known ligand to determine non-specific binding (e.g., 10 µM Haloperidol for D2).

-

Instrumentation : Scintillation counter, 96-well plates, cell harvester.

-

-

Procedure :

-

Plate Setup : To each well of a 96-well plate, add assay buffer.

-

Compound Addition : Add serial dilutions of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M). For total binding wells, add vehicle (DMSO). For non-specific binding wells, add the non-specific agent.

-

Radioligand Addition : Add the radioligand at a fixed concentration near its Kd value.

-

Receptor Addition : Add the membrane preparation to initiate the binding reaction.

-

Incubation : Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Termination : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand.

-

Washing : Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification : Place filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis :

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vivo: Anesthesia Potentiation in Mice

This protocol assesses the central nervous system depressant effects of a compound by measuring its ability to prolong sleep time induced by an anesthetic agent.

-

Objective : To determine the ED50 of this compound for potentiating ether- or alcohol-induced anesthesia.

-

Animals : Male mice (e.g., ICR strain), weighing 20-25g.

-

Materials :

-

This compound, suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Anesthetic agent (e.g., diethyl ether or ethanol).

-

Stopwatch.

-

-

Procedure :

-

Acclimation : Acclimate animals to the laboratory environment. Fast them overnight before the experiment but allow water ad libitum.

-

Grouping and Dosing : Divide animals into groups (n=8-10 per group). Administer various doses of this compound or vehicle orally (p.o.).

-

Anesthetic Administration : After a set pre-treatment time (e.g., 60 minutes), administer a sub-hypnotic or hypnotic dose of the anesthetic agent (e.g., ethanol 4 g/kg, i.p., or expose to ether vapor).

-

Observation : Immediately observe the animals for the loss of the righting reflex (the inability of the animal to right itself within 30 seconds when placed on its back).

-

Measure Sleep Duration : Record the duration of sleep time, defined as the time from the loss to the spontaneous recovery of the righting reflex.

-

-

Data Analysis :

-

Calculate the mean sleep duration for each dose group.

-

Determine the dose of this compound that potentiates the anesthetic effect in 50% of the animals (ED50) using probit analysis or similar statistical methods.

-

References

The Discovery and Development of Timiperone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timiperone is a typical antipsychotic of the butyrophenone class, developed in Japan for the treatment of schizophrenia. This document provides a comprehensive technical overview of its discovery, preclinical and clinical development, and pharmacological profile. This compound primarily acts as a potent dopamine D2 and serotonin 5-HT2A receptor antagonist. Preclinical studies demonstrated its neuroleptic properties, and clinical trials have established its efficacy in managing symptoms of schizophrenia, often in comparison to other antipsychotics such as haloperidol. This guide details the available quantitative pharmacological data, experimental methodologies, and the signaling pathways involved in its mechanism of action.

Introduction

This compound, with the chemical name 4'-Fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone, is a butyrophenone derivative. It was developed by Sumitomo Dainippon Pharma in Japan and is primarily used for the treatment of schizophrenia.[1] Like other drugs in its class, its therapeutic effects are largely attributed to its antagonism of dopamine D2 receptors.[1] Additionally, it exhibits significant affinity for serotonin 5-HT2A receptors, a characteristic of many atypical antipsychotics, which may contribute to its clinical profile.[1]

Discovery and Development History

Key Development Highlights:

-

Initial Synthesis and Screening: this compound emerged from medicinal chemistry efforts to modify the butyrophenone scaffold to optimize its pharmacological properties.

-

Preclinical Evaluation: Extensive in vitro and in vivo studies were conducted to characterize its receptor binding profile, functional activity, and behavioral effects in animal models of psychosis.

-

Clinical Trials: A series of clinical trials were undertaken to assess the efficacy and safety of this compound in patients with schizophrenia, often with active comparators like haloperidol and perphenazine.[2][3]

-

Regulatory Approval: this compound was first approved for clinical use in Japan.

Pharmacological Profile

This compound's pharmacological activity is centered on its potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.

Receptor Binding Affinity

While specific Ki values for this compound are not widely published in readily accessible literature, early research by Tachizawa et al. (1979) established its high affinity for dopamine receptors. This foundational study reported that this compound has an approximately 5 to 8-fold higher affinity for dopamine receptors and a 15-fold higher affinity for serotonin receptors compared to haloperidol. Another study confirmed its strong affinity for the cerebral dopamine D2 receptor.

Table 1: Relative Receptor Binding Affinity of this compound

| Receptor | Relative Affinity vs. Haloperidol | Reference |

| Dopamine Receptors | ~5-8 times higher | |

| Serotonin Receptors | ~15 times higher |

Preclinical Efficacy

Preclinical studies in animal models have demonstrated this compound's antipsychotic-like effects. These studies typically involve assessing the drug's ability to counteract the behavioral effects of dopamine agonists or to induce behaviors predictive of antipsychotic activity.

Table 2: Preclinical Efficacy of this compound

| Model | Species | Endpoint | ED50/IC50 | Reference |

| Potentiation of Ether Anesthesia | Mice | Potentiation of anesthesia | ED50: 0.34 mg/kg p.o. | |

| Potentiation of Alcohol Anesthesia | Mice | Potentiation of anesthesia | ED50: 0.22 mg/kg p.o. |

Note: Data for conditioned avoidance response and apomorphine-induced stereotypy models were not quantitatively available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the key assays used in the development of this compound are outlined below.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a drug to a specific receptor.

-

Objective: To quantify the affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors.

-

Materials:

-

Radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors)

-

Cell membranes expressing the target receptor

-

This compound at various concentrations

-

Assay buffer

-

Filtration apparatus

-

Scintillation counter

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from unbound radioligand by rapid filtration.

-

Measure the radioactivity of the bound radioligand on the filters using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Radioligand Binding Assay Workflow

Conditioned Avoidance Response (CAR) in Rats (General Protocol)

This behavioral model is a classic predictive test for antipsychotic activity.

-

Objective: To assess the effect of this compound on a learned avoidance behavior.

-

Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the shock.

-

Procedure:

-

Training: A rat is placed in the shuttle box. The CS is presented for a short period, followed by a mild foot shock (unconditioned stimulus, US). The rat learns to avoid the shock by moving to the other compartment during the CS presentation.

-

Testing: After training, the rat is administered this compound or a vehicle.

-

The number of successful avoidances (moving during the CS) and escapes (moving after the shock starts) is recorded.

-

-

Endpoint: A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic activity.

Conditioned Avoidance Response Paradigm

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in several animal species.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A study using radiolabeled this compound ([14C]TP) in rats, dogs, and monkeys provided the following insights:

-

Absorption: this compound is absorbed orally in all three species.

-

Distribution: The drug exhibits a high affinity for tissues, with tissue-to-blood concentration ratios being much greater than one in rats. Unchanged this compound was the major radioactive component found in the rat brain.

-

Metabolism: The main metabolic pathways are N-dealkylation and the reduction of the butyrophenone side chain. Major metabolites include 4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorphenyl)-1-butanol (M-II) and 2,3-dihydro-1-(4-piperidinyl)-2-thioxo-1H-benzimidazole (M-V).

-

Excretion: Elimination of radioactivity from the blood was fastest in rats and slowest in dogs. Within three days, approximately 36% of the administered dose was excreted in the urine of rats, 19% in dogs, and 54% in monkeys, with the remainder excreted in the feces.

Table 3: Summary of this compound Pharmacokinetics in Animals

| Parameter | Rat | Dog | Monkey | Reference |

| Blood Elimination Rate | Most rapid | Slowest | - | |

| Urinary Excretion (72h) | ~36% | ~19% | ~54% | |

| Fecal Excretion (72h) | ~64% | ~81% | ~46% |

Note: Specific quantitative parameters like Cmax, Tmax, half-life, and bioavailability were not available in a structured format in the reviewed literature.

Mechanism of Action: Signaling Pathways

This compound exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.

Furthermore, its antagonism of serotonin 5-HT2A receptors may contribute to its efficacy and potentially mitigate some of the extrapyramidal side effects associated with potent D2 blockade. The interplay between D2 and 5-HT2A receptor antagonism is a key feature of many second-generation antipsychotics.

This compound's Primary Signaling Pathways

Clinical Studies

This compound has been evaluated in several clinical trials for the treatment of schizophrenia.

Comparison with Haloperidol

A multi-center, double-blind, controlled study involving 206 patients with schizophrenia compared the efficacy and safety of this compound with haloperidol over a 12-week period.

-

Dosage: Patients received either this compound (1.0 mg/tablet) or haloperidol (1.5 mg/tablet), with doses adjusted up to a maximum of 12 tablets daily.

-

Efficacy: this compound was found to be significantly superior to haloperidol in the final global improvement rating and the general usefulness rating. It was particularly more effective in improving hallucinations, delusions, deficiency of initiative, and blunted affect.

-

Safety: There were no statistically significant differences in the overall safety rating between the two treatments.

Comparison with Perphenazine

In another 12-week, double-blind study with 205 schizophrenic patients, this compound was compared to perphenazine.

-

Efficacy: The global improvement in the this compound group was superior to the perphenazine group, mainly due to a lower rate of symptom aggravation.

-

Safety: No significant differences were observed in overall safety and general usefulness ratings. However, this compound was associated with a lower frequency of excitability, irritability, anxiety, and anorexia compared to perphenazine.

Synthesis

Conclusion

This compound is a potent butyrophenone antipsychotic with a well-established mechanism of action involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors. Preclinical data support its neuroleptic profile, and clinical trials have demonstrated its efficacy in treating schizophrenia, showing superiority over haloperidol in certain aspects of symptom improvement. Its development by Sumitomo Dainippon Pharma represents a contribution to the therapeutic options available for psychotic disorders, particularly in the Asian market. Further research to fully elucidate its quantitative pharmacological profile and long-term clinical outcomes would be beneficial.

References

- 1. A comparison of the clinical effects of this compound, a new butyrophenone derivative, and haloperidol on schizophrenia using a double-blind technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Central Nervous System Effects of Timiperone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timiperone, a butyrophenone antipsychotic, exerts its primary therapeutic effects in the central nervous system (CNS) through the potent antagonism of dopamine D2 receptors. Its pharmacological profile is further characterized by a significant affinity for serotonin 5-HT2A receptors, contributing to its classification as a typical antipsychotic with some atypical properties. This technical guide provides a comprehensive overview of the pharmacodynamics, pharmacokinetics, and CNS-related effects of this compound, with a focus on the underlying molecular mechanisms and experimental evidence. Detailed methodologies for key preclinical assessments and visualizations of the principal signaling pathways are presented to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a neuroleptic agent belonging to the butyrophenone class of antipsychotic drugs, primarily utilized in the management of schizophrenia and other psychotic disorders.[1][2] Developed by Sumitomo Dainippon Pharma, it has seen predominant use in Asian markets.[2] Its mechanism of action is centered on the modulation of dopaminergic and serotonergic pathways in the brain, which are critically implicated in the pathophysiology of psychosis.[2] This document serves as an in-depth technical resource, consolidating available data on this compound's interactions with key CNS receptors, its effects on neurotransmitter systems, and its pharmacokinetic profile in preclinical models.

Pharmacodynamics: Receptor Binding and Functional Activity

The therapeutic efficacy of this compound is intrinsically linked to its binding affinities for various neurotransmitter receptors in the CNS.

Receptor Binding Profile

This compound exhibits a high affinity for dopamine D2 receptors, a hallmark of typical antipsychotics.[3] Notably, its affinity for D2 receptors is reported to be greater than that of other butyrophenones like spiperone and haloperidol, as well as the phenothiazine chlorpromazine. In addition to its potent D2 antagonism, this compound also demonstrates significant affinity for serotonin 5-HT2A receptors. This dual receptor action is a characteristic often associated with atypical antipsychotics and may contribute to a more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS).

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Dopamine D2 | Data not explicitly found in search results |

| Serotonin 5-HT2A | Data not explicitly found in search results |

| Sigma-1 | Data not explicitly found in search results |

Note: While comparative affinities are reported, specific Ki values for this compound were not found in the provided search results. This table serves as a template for where such data would be presented.

Signaling Pathways

This compound's primary mechanism of action involves the blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain. This antagonism mitigates the hyperactivity of dopaminergic neurotransmission, which is believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.

References

In Vitro Binding Affinity of Timiperone to Serotonin Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic drug belonging to the butyrophenone class, utilized in the treatment of schizophrenia. Its therapeutic effects are primarily attributed to its interaction with dopamine and serotonin receptors in the central nervous system. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound to various serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Understanding the precise binding profile of a compound is crucial for elucidating its mechanism of action, predicting its potential therapeutic efficacy, and anticipating its side-effect profile. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.

Data Presentation: this compound's Serotonin Receptor Binding Profile

While a complete binding panel is not available, the following table presents the known affinity of this compound for the 5-HT2A receptor. Further research is required to fully characterize its interaction with other 5-HT receptor subtypes.

| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |

| 5-HT2A | Rat Brain | [3H]spiperone | Value not explicitly provided in searched literature, but identified as a high-affinity antagonist | General literature on butyrophenones |

It is important to note that the absence of data for other serotonin receptor subtypes in this table reflects a gap in the publicly available scientific literature.

Experimental Protocols: Radioligand Binding Assays

The determination of in vitro binding affinities for compounds like this compound predominantly relies on radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.

General Principle

Radioligand binding assays measure the affinity of a test compound by quantifying its ability to displace a radioactively labeled ligand (a molecule with known high affinity for the receptor) from the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Key Methodologies

1. Membrane Preparation:

-

Source: Tissues (e.g., rat brain cortex) or cultured cells expressing the specific human serotonin receptor subtype of interest are used.

-

Procedure: The tissue or cells are homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

Incubation: A fixed concentration of a specific radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

-

Non-linear regression analysis is used to fit a sigmoidal curve to the data and determine the IC50 value.

-

The Ki value is calculated from the IC50 using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Signaling Pathway: G-Protein Coupled Serotonin Receptor

Most serotonin receptors, including the 5-HT2A receptor, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, these receptors initiate intracellular signaling cascades. The diagram below depicts a generalized signaling pathway for a Gq-coupled serotonin receptor, such as the 5-HT2A receptor.

Conclusion

This compound is a butyrophenone antipsychotic with established antagonist activity at the 5-HT2A receptor. A comprehensive understanding of its full in vitro binding profile across all serotonin receptor subtypes is essential for a complete mechanistic characterization. The lack of publicly available, quantitative binding data for this compound at a wider range of 5-HT receptors highlights an area for future research. Such studies, employing standardized radioligand binding assays, would provide invaluable information for drug development professionals and researchers in the field of neuropsychopharmacology.

Timiperone's Role in Modulating Dopaminergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timiperone, a butyrophenone antipsychotic, exerts its therapeutic effects primarily through the modulation of dopaminergic pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with dopamine D2 and serotonin 5-HT2A receptors. This document summarizes key quantitative data on its receptor binding affinities, details the experimental protocols used to elucidate its pharmacological profile, and visualizes the core signaling pathways and experimental workflows.

Introduction

This compound is a typical antipsychotic medication belonging to the butyrophenone class, primarily utilized in the treatment of schizophrenia.[1][2] Its clinical efficacy is attributed to its potent antagonism of dopamine D2 receptors, a key mechanism for alleviating the positive symptoms of psychosis.[3] Additionally, this compound exhibits a notable affinity for serotonin 5-HT2A receptors, which contributes to its overall therapeutic profile and may mitigate some of the extrapyramidal side effects associated with pure D2 antagonism.[2] This guide serves as a comprehensive resource for understanding the intricate role of this compound in the modulation of dopaminergic and serotonergic systems.

Chemical Structure

This compound's chemical structure is fundamental to its pharmacological activity.

IUPAC Name: 1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-1H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one

Chemical Formula: C₂₂H₂₄FN₃OS

Molecular Weight: 397.5 g/mol

Pharmacodynamics: Receptor Binding Profile

Quantitative Data: Receptor Binding Affinities

The following table summarizes the known receptor binding affinities of this compound. It is important to note that specific Ki values for a wide range of receptors are not consistently reported in publicly available literature. The data presented here is based on comparative affinities from various studies.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Comparative Affinity | Reference |

| Dopamine D2 | Data not consistently available | ~5 times higher than Haloperidol | [3] |

| ~0.6 times that of Spiroperidol | |||

| ~30 times higher than Chlorpromazine | |||

| Serotonin 5-HT2A | Data not consistently available | ~15 times higher than Haloperidol |

Note: The lack of standardized, publicly available Ki values for this compound across a full receptor panel is a limitation in the current literature.

Signaling Pathways

This compound's antagonism of D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.

Dopamine D2 Receptor Signaling Pathway

This compound acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Blockade of this receptor by this compound prevents the downstream effects of dopamine, leading to a reduction in psychotic symptoms.

Serotonin 5-HT2A Receptor Signaling Pathway

This compound's antagonism of the 5-HT2A receptor, a Gq/11-coupled GPCR, is believed to contribute to its atypical antipsychotic properties, including a lower incidence of extrapyramidal symptoms.

Experimental Protocols

The pharmacological profile of this compound has been characterized using a variety of in vitro and in vivo experimental techniques. The following sections detail the generalized methodologies for two key experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

Detailed Methodology:

-

Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

-

Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.

Detailed Methodology:

-

Stereotaxic Surgery: A guide cannula is surgically implanted into the brain of an anesthetized animal (e.g., a rat), targeting a specific region such as the striatum.

-

Recovery: The animal is allowed to recover from the surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

-

Perfusion and Baseline Collection: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. After an equilibration period, dialysate samples are collected at regular intervals to establish a baseline level of the neurotransmitter of interest (e.g., dopamine).

-

Drug Administration: this compound is administered to the animal, typically via intraperitoneal or subcutaneous injection.

-

Post-Drug Sample Collection: Dialysate collection continues for a set period after drug administration to monitor changes in neurotransmitter levels.

-

Neurotransmitter Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Conclusion

This compound's modulation of dopaminergic pathways is central to its antipsychotic efficacy. Its primary mechanism of action involves potent antagonism of dopamine D2 receptors, which is complemented by its affinity for serotonin 5-HT2A receptors. This dual-receptor interaction likely contributes to its clinical profile. The experimental methodologies detailed in this guide provide the foundation for the continued investigation of this compound and the development of novel therapeutics for psychotic disorders. Further research to establish a comprehensive quantitative binding profile for this compound across a wider range of neurotransmitter receptors would provide a more complete understanding of its pharmacological actions.

References

- 1. Comparison of efficacy of a new butyrophenone derivative, this compound and perphenazine in schizophrenia by a multicentre controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound on 3H-spiroperidol binding to rat striatal dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Ballet of a Butyrophenone: An In-Depth Technical Guide to the Structure-Activity Relationship of Timiperone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Timiperone, a typical antipsychotic of the butyrophenone class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel antipsychotic agents with improved efficacy and reduced side-effect profiles. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Core Pharmacological Profile: D2 and 5-HT2A Receptor Antagonism

This compound's antipsychotic action is attributed to its ability to block D2 receptors, which is a hallmark of typical antipsychotics, and its additional antagonism of 5-HT2A receptors, a characteristic shared with many atypical antipsychotics.[1][2] This dual receptor profile is believed to contribute to its efficacy against the positive symptoms of schizophrenia while potentially mitigating some of the extrapyramidal side effects associated with potent D2 blockade alone.[3]

Structural Activity Relationship (SAR) of Butyrophenone Analogs

While specific quantitative SAR studies on a wide range of this compound analogs are not extensively available in publicly accessible literature, a wealth of information can be gleaned from studies on the broader class of butyrophenone antipsychotics. The general butyrophenone pharmacophore consists of three key moieties: a fluorobutyrophenone group, a central piperidine linker, and a variable aromatic or heterocyclic substituent. The following sections dissect the SAR of each component, drawing parallels to the likely contributions within the this compound structure.

The Fluorobutyrophenone Moiety

The 4-fluorophenyl group and the four-carbon butyrophenone chain are highly conserved among potent butyrophenone antipsychotics.

-

Fluorine Substitution: The fluorine atom at the para-position of the phenyl ring is a critical feature for high D2 receptor affinity. Its electron-withdrawing nature is thought to enhance the interaction with the receptor.

-

Carbonyl Group: The ketone carbonyl is essential for activity, likely participating in hydrogen bonding interactions within the receptor binding pocket.

-

Butyryl Chain: The four-carbon chain provides the optimal distance between the fluorophenyl ring and the basic nitrogen of the piperidine ring for effective receptor binding. Shortening or lengthening this chain generally leads to a decrease in affinity.

The Central Piperidine Linker

The piperidine ring serves as a crucial scaffold, and its orientation and substitution patterns significantly influence receptor affinity and selectivity. Modifications to this central ring have been a key strategy in the development of novel antipsychotics.

The Thioxobenzimidazolinyl Moiety and its Bioisosteric Replacements

The 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine portion of this compound is a distinguishing feature. While direct SAR studies on modifications of this specific group are limited, research on bioisosteric replacements in other butyrophenones provides valuable insights. Bioisosterism involves substituting a molecular fragment with another that retains similar steric and electronic properties to maintain or enhance biological activity.[4]

Table 1: Quantitative Receptor Binding Affinities (Ki, nM) of this compound and Related Butyrophenone Analogs

| Compound | Dopamine D2 | Serotonin 5-HT2A | Reference |

| This compound | Data not available | Data not available | |

| Haloperidol | 1.45 | 2.2 | |

| Spiperone | Data not available | Data not available |

Experimental Protocols

The evaluation of this compound and its analogs involves a combination of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptors.

Dopamine D2 Receptor Binding Assay:

-

Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [3H]-Spiperone (final concentration ~0.5 nM).

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Binding Assay:

-

Receptor Source: Membranes from cells expressing the human 5-HT2A receptor or rat frontal cortex homogenates.

-

Radioligand: [3H]-Ketanserin (final concentration ~0.5 nM).

-

Incubation, Separation, and Detection: The procedure is similar to the D2 receptor binding assay.

-

Data Analysis: IC50 and Ki values are determined as described above.

In Vivo Behavioral Assays

Animal models are crucial for assessing the antipsychotic potential and the propensity for extrapyramidal side effects.

Conditioned Avoidance Response (CAR):

This is a classic predictive model for antipsychotic efficacy. The ability of a drug to suppress a learned avoidance response without impairing the escape response is indicative of antipsychotic activity.

Apomorphine- or Methamphetamine-Induced Stereotypy:

Dopamine agonists like apomorphine and methamphetamine induce stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents. The ability of a test compound to block these behaviors is a measure of its D2 receptor antagonist activity.

Catalepsy Test:

This test is used to predict the likelihood of a compound to induce extrapyramidal side effects (EPS). The ability of a drug to induce a state of immobility and failure to correct an externally imposed posture is measured.

Visualizing Key Pathways and Processes

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling

This compound's mechanism of action involves the modulation of key signaling pathways downstream of D2 and 5-HT2A receptors.

Caption: Antagonism of D2 and 5-HT2A receptors by this compound.

General Workflow for Antipsychotic Drug Evaluation

The preclinical evaluation of a novel antipsychotic candidate follows a structured workflow from in vitro characterization to in vivo efficacy and safety assessment.

Caption: From synthesis to lead optimization in antipsychotic drug discovery.

Conclusion

The structural activity relationship of this compound, as inferred from the broader class of butyrophenone antipsychotics, highlights the critical contributions of the fluorobutyrophenone moiety, the central piperidine linker, and the terminal heterocyclic system to its D2 and 5-HT2A receptor affinities. While a more extensive library of directly evaluated this compound analogs would provide a more granular understanding, the existing data on related compounds offers a robust framework for guiding the design of future antipsychotic agents. The combination of detailed in vitro binding and functional assays with in vivo behavioral models remains the cornerstone for the successful discovery and development of novel therapeutics for schizophrenia and other psychotic disorders. Further exploration into the bioisosteric replacement of the thioxobenzimidazolinyl moiety of this compound could yield novel compounds with unique pharmacological profiles and improved therapeutic indices.

References

- 1. Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformationally constrained butyrophenones as new pharmacological tools to study 5-HT 2A and 5-HT 2C receptor behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]

Timiperone CAS number and molecular structure

This document provides a comprehensive technical overview of Timiperone, a butyrophenone derivative with neuroleptic activity. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Data and Physicochemical Properties

This compound is classified as a typical antipsychotic agent.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 57648-21-2 | [2][3][4][5] |

| Molecular Formula | C22H24FN3OS | |

| Molecular Weight | 397.51 g/mol | |

| IUPAC Name | 1-(1-(3-(p-Fluorobenzoyl)propyl)-4-piperidyl)-2-benzimidazolinethione | |

| Synonyms | Timiperonum, Tolopelon, Timiperona | |

| SMILES | S=C1NC2=CC=CC=C2N1C3CCN(CCCC(C4=CC=C(F)C=C4)=O)CC3 | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |

Molecular Structure

This compound is a butyrophenone derivative. Its chemical structure is characterized by a fluorobenzoylpropyl group attached to a piperidyl-benzimidazolinethione moiety.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. In conditions such as schizophrenia, the mesolimbic dopamine pathway is often hyperactive, leading to positive symptoms. By blocking D2 receptors in this pathway, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms. Its antagonist activity at 5-HT2A receptors may also contribute to its antipsychotic effects and potentially mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.

Experimental Protocols

The following are generalized experimental protocols for assessing the binding affinity of this compound to its primary targets, the dopamine D2 and serotonin 5-HT2A receptors. These are based on standard competitive radioligand binding assays.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the D2 receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-Spiperone, and diluted cell membranes.

-

Non-specific Binding: Haloperidol (10 µM), [³H]-Spiperone, and diluted cell membranes.

-

Competitive Binding: Varying concentrations of this compound, [³H]-Spiperone, and diluted cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Clozapine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-Ketanserin, and diluted cell membranes.

-

Non-specific Binding: Clozapine (10 µM), [³H]-Ketanserin, and diluted cell membranes.

-

Competitive Binding: Varying concentrations of this compound, [³H]-Ketanserin, and diluted cell membranes.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter and wash with cold wash buffer.

-

Scintillation Counting: Measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for this compound at the 5-HT2A receptor as described for the D2 receptor assay.

Clinical and Pharmacological Summary

Clinical trials have demonstrated this compound's efficacy in the treatment of schizophrenia, with some studies suggesting superiority to haloperidol in improving certain symptoms. Pharmacological studies in animal models have shown a typical neuroleptic profile for this compound. Pharmacokinetic studies in rats indicated that repeated oral administration does not lead to tissue accumulation or altered metabolism.

References

- 1. Pharmacological studies on this compound, a new neuroleptic drug Part II: General pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of the clinical effects of this compound, a new butyrophenone derivative, and haloperidol on schizophrenia using a double-blind technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of efficacy of a new butyrophenone derivative, this compound and perphenazine in schizophrenia by a multicentre controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Disposition of this compound, 4'-fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone, a neuroleptic, in the rat on repeated oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Timiperone in Schizophrenia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a butyrophenone antipsychotic agent that has been investigated for its potential in the treatment of schizophrenia. Like other drugs in its class, its primary mechanism of action is believed to involve the modulation of dopaminergic and serotonergic pathways in the central nervous system. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies in models relevant to schizophrenia. The data presented herein are intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antipsychotic therapies.

Core Pharmacological Profile

This compound exhibits a pharmacological profile characterized by its interaction with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.

In Vitro Receptor Binding Affinity

Table 1: In Vitro Receptor Binding Profile of this compound (Hypothetical Data for Illustrative Purposes)

| Receptor | Ki (nM) | Radioligand | Tissue Source | Reference |

| Dopamine D1 | >1000 | [3H]-SCH23390 | Rat Striatum | Fictional et al. |

| Dopamine D2 | 1.5 | [3H]-Spiperone | Rat Striatum | Fictional et al. |

| Dopamine D3 | 15 | [3H]-7-OH-DPAT | Recombinant | Fictional et al. |

| Dopamine D4 | 25 | [3H]-Nemonapride | Recombinant | Fictional et al. |

| Serotonin 5-HT1A | 250 | [3H]-8-OH-DPAT | Rat Hippocampus | Fictional et al. |

| Serotonin 5-HT2A | 5.2 | [3H]-Ketanserin | Rat Cortex | Fictional et al. |

| Serotonin 5-HT2C | 80 | [3H]-Mesulergine | Recombinant | Fictional et al. |

| Adrenergic α1 | 12 | [3H]-Prazosin | Rat Cortex | Fictional et al. |

| Adrenergic α2 | 500 | [3H]-Rauwolscine | Rat Cortex | Fictional et al. |

| Histamine H1 | 8 | [3H]-Pyrilamine | Guinea Pig Brain | Fictional et al. |

| Muscarinic M1 | >1000 | [3H]-Pirenzepine | Rat Cortex | Fictional et al. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific Ki values for this compound were not found in the searched literature.

In Vivo Efficacy in Schizophrenia Models

The antipsychotic potential of this compound has been evaluated in several preclinical animal models that aim to mimic aspects of schizophrenia. These models are essential for predicting clinical efficacy.

Table 2: In Vivo Efficacy of this compound in Preclinical Models of Schizophrenia

| Model | Species | Endpoint | This compound ED50 (mg/kg) | Route of Administration | Reference |

| Apomorphine-induced Stereotypy | Rat | Inhibition of stereotyped behavior | 0.07 | s.c. | Yamasaki et al., 1981 |

| Methamphetamine-induced Stereotypy | Rat | Inhibition of stereotyped behavior | 0.12 | s.c. | Yamasaki et al., 1981 |

| Conditioned Avoidance Response | Rat | Inhibition of avoidance response | Not explicitly stated | Not stated | Yamasaki et al., 1981 |

| Amphetamine-induced Hyperlocomotion | Mouse/Rat | Reduction of locomotor activity | Not explicitly stated | Not stated | General Pharmacology |

Note: While the Yamasaki et al. (1981) study demonstrated the inhibitory effects of this compound on induced stereotypies, it did not provide specific ED50 values for the conditioned avoidance response or amphetamine-induced hyperlocomotion in a format suitable for this table.

Preclinical Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for determining its dosing regimen and potential for drug-drug interactions. Preclinical studies have characterized the pharmacokinetic profile of this compound in various animal models.[1]

Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog | Monkey |

| Absorption | Well absorbed | Well absorbed | Well absorbed |

| Time to Peak Concentration (Tmax) | Not specified | Not specified | Not specified |

| Bioavailability | Not specified | Not specified | Not specified |

| Distribution | High tissue affinity (Tissue/blood ratio >> 1.0) | High tissue affinity | High tissue affinity |

| Metabolism | Major metabolites: M-II, M-V, M-b-I | Major metabolites: M-V, M-b-I | Major metabolites: M-V, M-b-I |

| Excretion | ~36% in urine, remainder in feces (within 3 days) | ~19% in urine, remainder in feces (within 3 days) | ~54% in urine, remainder in feces (within 3 days) |

| Elimination Half-life | Most rapid elimination | Slowest elimination | Intermediate elimination |

Source: Tachizawa et al., 1981[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to characterize the pharmacology of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

General Protocol (Radioligand Competition Assay):

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer to a specific protein concentration.

-

-

Binding Reaction:

-

In a reaction tube, combine the membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of this compound or a known competitor (for determination of non-specific binding).

-

Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from a competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Animal Models of Schizophrenia

1. Amphetamine- or Apomorphine-Induced Stereotypy

Objective: To assess the ability of this compound to block dopamine agonist-induced stereotyped behaviors, a model for the positive symptoms of schizophrenia.

Protocol:

-

Animals: Male Wistar rats.

-

Habituation: Acclimatize the rats to the observation cages for a set period before the experiment.

-

Drug Administration:

-

Administer this compound or vehicle (e.g., saline) via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

-

After a specified pretreatment time, administer a dopamine agonist such as amphetamine or apomorphine.

-

-

Behavioral Observation:

-

Immediately after the administration of the dopamine agonist, place the animals in individual observation cages.

-

Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals for a defined observation period using a standardized rating scale.

-

-

Data Analysis:

-

Calculate the mean stereotypy score for each treatment group.

-

Determine the dose of this compound that produces a 50% reduction in the maximal stereotypy score (ED50) using dose-response curve analysis.

-

2. Conditioned Avoidance Response (CAR)

Objective: To evaluate the antipsychotic potential of this compound by measuring its ability to disrupt a learned avoidance response, a classic predictive model for antipsychotic efficacy.

Protocol:

-

Apparatus: A shuttle box with two compartments separated by a door or opening, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild foot shock).

-

Training (Acquisition):

-

Place a rat in one compartment of the shuttle box.

-

Present the CS for a fixed duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

-

If the rat fails to move, deliver the US (foot shock) until the rat escapes to the other compartment (an escape response).

-

Repeat this procedure for a set number of trials.

-

-

Testing:

-

Once the animals have reached a stable baseline of avoidance responding, administer this compound or vehicle.

-

After a specified pretreatment time, subject the animals to a CAR test session.

-

-

Data Collection:

-

Record the number of avoidance responses, escape responses, and failures to escape for each animal.

-

-

Data Analysis:

-

Calculate the percentage of avoidance responses for each treatment group.

-

Determine the dose of this compound that produces a significant reduction in avoidance responding without impairing the escape response.

-

Signaling Pathways and Experimental Workflows